2-Cyclopropyl-1,1,2,2-tetradeuterioethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

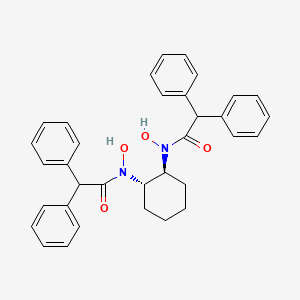

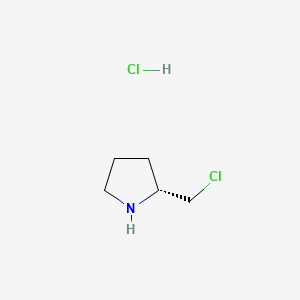

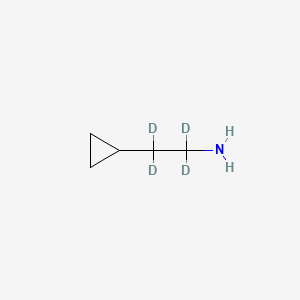

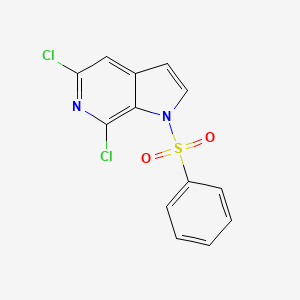

“2-Cyclopropyl-1,1,2,2-tetradeuterioethanamine” likely contains a cyclopropyl group (a three-membered carbon ring) and an ethanamine group (a two-carbon chain with an amine functional group). The “tetradeuterio” part suggests that it has four deuterium atoms, which are isotopes of hydrogen with an additional neutron .

Molecular Structure Analysis

The cyclopropyl group is a three-membered carbon ring, which is known to have angle strain due to its bond angles deviating from the ideal 109.5° tetrahedral angle. The ethanamine part is a two-carbon chain with an amine (-NH2) functional group .Chemical Reactions Analysis

Amines like ethanamine can participate in a variety of reactions, such as acid-base reactions, alkylation, and condensation with carbonyls. The cyclopropyl group can undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, amines typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Applications De Recherche Scientifique

Cyclopropane Chemistry in Organic Synthesis

Cyclopropane derivatives, including those similar to 2-Cyclopropyl-1,1,2,2-tetradeuterioethanamine, have been widely studied for their unique reactivity and application in organic synthesis. For instance, cyclopropenimines have been shown to catalyze Mannich reactions with high enantio- and diastereocontrol, highlighting the utility of cyclopropyl derivatives in complex organic transformations (Bandar & Lambert, 2013). Similarly, cyclopropane rings are employed in the Kulinkovich reaction for synthesizing constrained neurotransmitter analogs, demonstrating their role in accessing biologically relevant structures (Faler & Joullié, 2007).

Impact on Drug Development

The incorporation of cyclopropyl rings into drug molecules has been shown to significantly enhance their pharmacological properties. This structural motif is appreciated for its ability to improve potency, selectivity, and metabolic stability of therapeutic agents. A review by Talele (2016) outlines the importance of cyclopropyl fragments in transitioning drug candidates from preclinical to clinical stages, emphasizing the cyclopropane ring's contribution to addressing multiple challenges in drug discovery (Talele, 2016).

Application in Materials Science

Cyclopropyl-containing compounds also find applications beyond organic synthesis and pharmacology, extending into materials science. For example, coordination polymers incorporating cyclopropyl motifs have been explored for the preparation of silver and gold nanoparticles, showcasing the versatility of cyclopropyl derivatives in fabricating nanomaterials with potential applications in catalysis and electronics (Suh et al., 2006).

Chiral Synthesis and Enantioselectivity

Chiral cyclopropane units are pivotal in asymmetric synthesis, offering pathways to enantioselectively produce compounds with significant biological activity. Research has developed versatile cis- and trans-dicarbon-substituted chiral cyclopropane units as intermediates for synthesizing conformationally restricted analogues of histamine, highlighting the role of cyclopropylamine derivatives in probing bioactive conformations and improving activity (Kazuta, Matsuda, & Shuto, 2002).

Orientations Futures

Propriétés

IUPAC Name |

2-cyclopropyl-1,1,2,2-tetradeuterioethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c6-4-3-5-1-2-5/h5H,1-4,6H2/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGZOXRETBBBJI-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1CC1)C([2H])([2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylethyl-1,1,2,2-d4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B594505.png)

![Ethanone, 1-[3-(1-methylethenyl)oxiranyl]-, cis- (9CI)](/img/no-structure.png)

![4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594512.png)